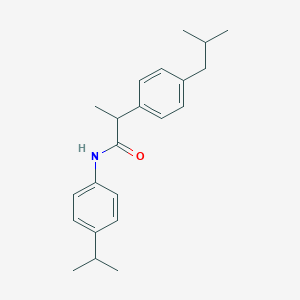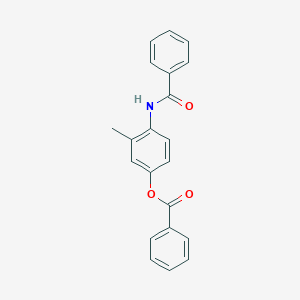
2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)acetamide, commonly known as DPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPAA is a herbicide that acts as a selective inhibitor of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. However, recent studies have shown that DPAA has several other properties that make it a valuable tool for scientific research.
Mechanism of Action
DPAA inhibits the activity of acetolactate synthase, which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This results in the accumulation of toxic intermediates, leading to the inhibition of plant growth and development. In cancer cells, DPAA inhibits the activity of the enzyme pyruvate dehydrogenase kinase, which plays a crucial role in the regulation of the metabolic switch from oxidative phosphorylation to glycolysis. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DPAA has been shown to have several biochemical and physiological effects. It inhibits the biosynthesis of branched-chain amino acids in plants, leading to the accumulation of toxic intermediates and the inhibition of plant growth and development. In cancer cells, DPAA inhibits the activity of pyruvate dehydrogenase kinase, resulting in the inhibition of cancer cell growth and proliferation. Moreover, DPAA has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DPAA has several advantages as a tool for scientific research. It is a selective inhibitor of acetolactate synthase, which makes it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Moreover, it has potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells. However, DPAA has certain limitations as well. It is a toxic compound that can be hazardous to handle, and its use requires appropriate safety precautions. Moreover, it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DPAA. One potential application is in the field of agriculture, where DPAA could be used as a herbicide to control weed growth. Moreover, DPAA could be further investigated as a potential anticancer agent, and its mechanism of action could be elucidated in more detail. Finally, the development of more selective and potent inhibitors of acetolactate synthase could lead to the discovery of new herbicides with greater efficacy and safety.
Synthesis Methods
DPAA can be synthesized by reacting 2,4-dichlorophenol with 2-pentanone in the presence of a base such as potassium carbonate. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to obtain DPAA.
Scientific Research Applications
DPAA has been extensively used in scientific research as a tool to study the biosynthesis of branched-chain amino acids in plants. It has also been used to investigate the role of acetolactate synthase in plant growth and development. Moreover, DPAA has been shown to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
properties
Molecular Formula |
C13H17Cl2NO2 |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-3-4-9(2)16-13(17)8-18-12-6-5-10(14)7-11(12)15/h5-7,9H,3-4,8H2,1-2H3,(H,16,17) |
InChI Key |
QHZPMUZPXKJKJE-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



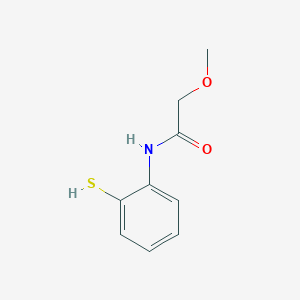
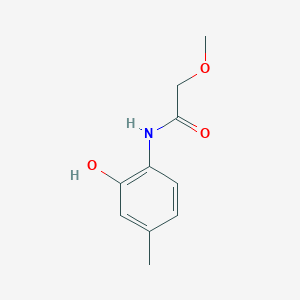
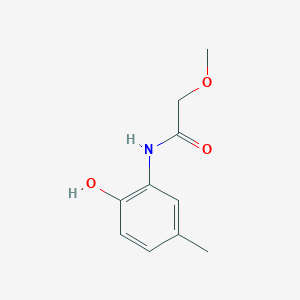
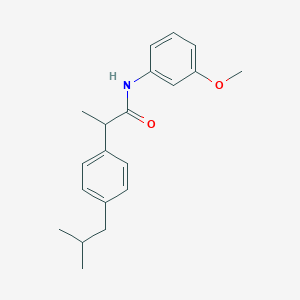
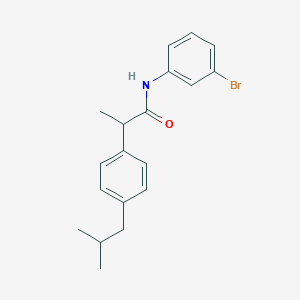




![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)

